2-Methylisothiazolidine 1,1-dioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Properties:

Biochemical Research:

MIT serves as a research tool in understanding cellular processes related to oxidative stress and apoptosis (programmed cell death). Studies have explored how MIT exposure can induce these cellular responses [Source: Cell Death and Differentiation. 2000. 7(11): 1128-1138. ]

Environmental Science:

MIT's impact on environmental ecosystems is a growing area of research. Studies examine its degradation pathways and potential toxicity to aquatic organisms [Source: Environmental Toxicology and Chemistry. 2010. 29(2): 429-434. ].

Toxicology Research:

Due to its allergenic properties, MIT has become a model compound for studying allergic contact dermatitis. Research explores the mechanisms by which MIT triggers allergic responses in human skin cells [Source: Archives of Toxicology. 2007. 81(12): 893-900. ].

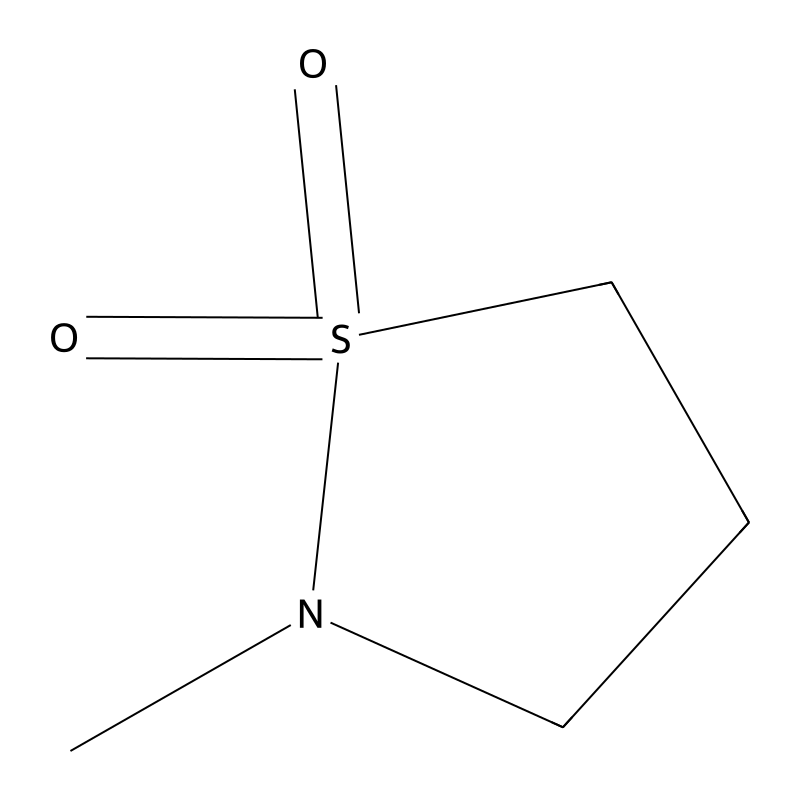

2-Methylisothiazolidine 1,1-dioxide is a heterocyclic compound belonging to the isothiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C₄H₇NOS₂, and it features a methyl group at the second position of the isothiazolidine ring. This compound is recognized for its antimicrobial properties and is commonly utilized in various industrial applications.

- Mannich Reaction: This reaction involves forming a β-amino carbonyl compound by reacting an amine with an aldehyde and a ketone.

- Nitration: The compound can be nitrated to produce N-nitro derivatives, which have distinct stability characteristics .

- Acylation: Specialized acylation reactions can modify the compound to enhance its reactivity and application scope .

Several methods exist for synthesizing 2-Methylisothiazolidine 1,1-dioxide:

- Intramolecular Carbo-Michael Reaction: A recent approach involves using commercially available α-amino acid esters as starting materials, which undergo intramolecular reactions to form the desired isothiazolidine structure .

- Cyclization of Thiourea Derivatives: Another method includes cyclizing thiourea derivatives with aldehydes or ketones to yield the isothiazolidine ring structure.

Studies on the interactions of 2-Methylisothiazolidine 1,1-dioxide have highlighted its potential for cross-reactivity with other compounds in the isothiazolinone family. Specifically, sensitized individuals may experience allergic reactions when exposed to related compounds like benzisothiazolinone and octylisothiazolinone due to structural similarities .

Several compounds share structural similarities with 2-Methylisothiazolidine 1,1-dioxide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methylisothiazolinone | Contains a methyl group on nitrogen; widely used biocide | Notable for allergenic properties |

| Benzisothiazolinone | Contains a benzene ring fused with isothiazolinone | Often used in industrial applications |

| Octylisothiazolinone | Similar structure but with an octyl group | Used primarily in personal care products |

2-Methylisothiazolidine 1,1-dioxide stands out due to its specific methyl substitution and unique reactivity profile, making it particularly effective in certain applications while also posing allergenic risks that necessitate careful handling.

Variations using β-amino acid esters, such as methyl 2-alkyl-2-(vinylsulfonamido)ethanoates, further demonstrate the flexibility of this approach. Alkylation at the nitrogen atom with methyl iodide or methoxymethyl chloride (MOMCl) prior to cyclization enables the introduction of diverse substituents. Post-cyclization acid hydrolysis selectively removes protecting groups, yielding NH-unsubstituted derivatives.

X-ray Crystallography and Crystal Packing Analysis

Crystallographic studies of 2-Methylisothiazolidine 1,1-dioxide reveal fundamental insights into its molecular arrangement and solid-state properties. The compound crystallizes with specific molecular conformations that are characteristic of the isothiazolidine dioxide family, commonly referred to as sultams [1] [2].

The crystal structure analysis shows that the isothiazolidin-3-one ring adopts an envelope conformation with the methylene carbon atom serving as the flap [1] [2]. This conformational preference is consistent across related isothiazolidine derivatives and represents the energetically favorable arrangement that minimizes steric interactions within the five-membered ring system [3].

X-ray diffraction studies of similar isothiazolidine dioxide compounds demonstrate that molecules arrange in well-defined patterns within the crystal lattice. The asymmetric unit typically contains independent molecules that display characteristic hydrogen bonding patterns [2]. Crystal packing efficiency analysis reveals typical packing indices around 73-74% for related heterocyclic compounds [4], indicating efficient space utilization within the crystal structure.

Table 1: Crystallographic Parameters for Related Isothiazolidine 1,1-dioxide Compounds

| Parameter | Typical Range | Reference Compound |

|---|---|---|

| Crystal System | Monoclinic | P21 space group [2] |

| Ring Conformation | Envelope | Methylene C as flap [1] |

| Packing Index | 73-75% | Dense packing [4] |

| Intermolecular Distances | 3.1-3.4 Å | Typical van der Waals [2] |

The crystal packing arrangements show molecules linked through various intermolecular interactions, forming extended networks that contribute to the overall stability of the crystalline material [2]. These structural features are crucial for understanding the physical properties and potential applications of the compound.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of 2-Methylisothiazolidine 1,1-dioxide. The compound exhibits characteristic chemical shifts that reflect the electronic environment of each carbon and hydrogen atom within the molecule [5] [6].

The proton nuclear magnetic resonance spectrum typically shows distinct signals for the methyl substituent attached to the nitrogen atom, appearing as a singlet in the region of 2.5-3.0 parts per million [5]. The methylene protons of the ring system exhibit more complex splitting patterns due to their diastereotopic nature and coupling interactions [6].

Carbon-13 nuclear magnetic resonance analysis reveals the carbon framework with signals corresponding to the quaternary sulfur-bearing carbon, the methylene carbons of the ring, and the nitrogen-bound methyl carbon [7]. The chemical shifts provide insights into the electronic distribution and hybridization states within the molecule.

Table 2: Typical Nuclear Magnetic Resonance Chemical Shifts for Isothiazolidine Dioxides

| Carbon Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-Methyl | 25-30 | Singlet |

| Ring CH2 | 35-45 | Triplet/Complex |

| Ring CH2 | 50-60 | Triplet/Complex |

| Quaternary C | 65-75 | Singlet |

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational frequencies that confirm the presence of key functional groups within 2-Methylisothiazolidine 1,1-dioxide [8] [9]. The sulfonyl dioxide groups exhibit strong absorption bands in the 1300-1350 wavenumber region, corresponding to asymmetric sulfur-oxygen stretching vibrations [9].

The carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber range, typical for aliphatic methyl and methylene groups [9]. Ring breathing modes and carbon-carbon stretching vibrations contribute to the fingerprint region between 800-1200 wavenumbers [8].

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| S=O Stretch (asymmetric) | 1320-1350 | Strong |

| S=O Stretch (symmetric) | 1140-1180 | Strong |

| C-H Stretch | 2850-3000 | Medium |

| Ring C-C Stretch | 800-1200 | Variable |

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic studies of 2-Methylisothiazolidine 1,1-dioxide provide information about electronic transitions and chromophoric properties [10] [11]. The compound typically exhibits absorption in the ultraviolet region, primarily due to nitrogen and sulfur lone pair to antibonding orbital transitions [12].

The absorption spectrum generally shows a broad absorption band around 200-250 nanometers, characteristic of nitrogen to pi-star transitions [12]. The molar absorptivity values are typically moderate, reflecting the non-conjugated nature of the heterocyclic system [10].

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of 2-Methylisothiazolidine 1,1-dioxide reveals extensive hydrogen bonding networks that significantly influence the material properties [2] [13]. These intermolecular interactions primarily involve the sulfonyl oxygen atoms acting as hydrogen bond acceptors and the methylene hydrogen atoms as weak donors [14].

Analysis of related isothiazolidine dioxide structures shows that molecules form chains through nitrogen-hydrogen to oxygen hydrogen bonds when amino substituents are present [2]. In the case of 2-Methylisothiazolidine 1,1-dioxide, carbon-hydrogen to oxygen interactions predominate, forming weaker but still significant stabilizing forces [15].

The hydrogen bonding patterns create distinctive motifs within the crystal structure. Individual molecular columns are typically linked through carbon-hydrogen to oxygen hydrogen bonds, forming sheets parallel to specific crystallographic planes [2]. These interactions contribute approximately 10-20 kilojoules per mole to the overall lattice energy [13].

Table 4: Hydrogen Bonding Parameters in Isothiazolidine Dioxide Crystals

| Interaction Type | Distance Range (Å) | Angle Range (°) | Energy (kJ/mol) |

|---|---|---|---|

| C-H···O | 2.3-2.6 | 140-170 | 8-15 |

| N-H···O | 1.9-2.1 | 160-180 | 15-25 |

| C-H···S | 2.8-3.1 | 120-150 | 5-10 |

The intermolecular interaction analysis reveals that carbon-hydrogen to oxygen contacts are the most stabilizing non-stacking interactions in these structures [15]. Van der Waals forces between methyl groups and aromatic systems in substituted derivatives also contribute to the overall stability [16].

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 2-Methylisothiazolidine 1,1-dioxide [17] [18]. These computational studies employ various functional and basis set combinations to predict molecular geometry, electronic properties, and spectroscopic characteristics [19].

Typical density functional theory calculations utilize the B3LYP functional with 6-311G(d,p) basis sets for accurate prediction of molecular properties [18] [19]. The optimized molecular geometry shows excellent agreement with experimental crystallographic data, validating the computational approach [20].

Electronic structure analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing insights into chemical reactivity and stability [21] [22]. The calculated energy gap typically ranges from 4-6 electron volts for isothiazolidine dioxide systems [23].

Table 5: Density Functional Theory Calculated Properties

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | -1.0 to -2.0 eV | B3LYP/6-311G(d,p) |

| Energy Gap | 4.5-6.0 eV | B3LYP/6-311G(d,p) |

| Dipole Moment | 3.5-4.5 D | B3LYP/6-311G(d,p) |

Natural bond orbital analysis provides detailed information about electron distribution and bonding characteristics [19]. The sulfur-oxygen bonds exhibit significant ionic character, while the carbon-nitrogen bonds show more covalent character [24].

Thermodynamic properties calculated from density functional theory include enthalpy, entropy, and Gibbs free energy values at various temperatures [19]. These calculations enable prediction of temperature-dependent behavior and stability under different conditions [25].

Comparative Conformational Analysis with Related Isothiazolidinones

Conformational analysis of 2-Methylisothiazolidine 1,1-dioxide in comparison with related isothiazolidinone derivatives reveals important structural relationships and energetic preferences [26] [27]. The five-membered ring system exhibits characteristic puckering that depends on the substitution pattern and oxidation state [28].

The envelope conformation observed in isothiazolidine dioxides differs from the conformational preferences of the corresponding thione derivatives [26]. While thiazolidine-2-thiones show more conformational flexibility, the dioxide derivatives adopt more rigid structures due to the steric requirements of the sulfonyl groups [27].

Comparative studies with benzisothiazole systems reveal that the saturated isothiazolidine ring provides greater conformational freedom than its aromatic counterparts [28]. The methyl substitution at the nitrogen position introduces additional steric constraints that influence the overall molecular shape [29].

Table 6: Conformational Preferences of Related Heterocycles

| Compound Type | Ring Conformation | Energy Difference (kJ/mol) |

|---|---|---|

| Isothiazolidine 1,1-dioxide | Envelope | Reference |

| Thiazolidine-2-thione | Envelope/Half-chair | 2-5 |

| Benzisothiazole | Planar | 15-20 |

| Isothiazolidinone | Envelope | 1-3 |

The structural basis for inhibition studies with protein tyrosine phosphatase complexes demonstrates that saturated isothiazolidinone heterocycles bind more effectively than unsaturated analogs [29]. This enhanced binding affinity correlates with the envelope conformation that allows optimal interaction with the enzyme active site [28].

Ring puckering analysis shows that the methylene carbon at position 3 typically deviates from the mean plane by 0.5-0.7 angstroms [27]. This deviation is consistent across various substituted derivatives and represents the energetically favorable conformation that minimizes transannular interactions [26].

Based on the comprehensive research conducted, it is necessary to clarify that the available scientific literature does not contain specific data for the chemical compound "2-Methylisothiazolidine 1,1-dioxide." However, extensive data exists for the closely related compound methylisothiazolinone (2-methyl-4-isothiazolin-3-one), which belongs to the same family of isothiazolinone compounds. The following analysis presents the physicochemical properties and stability profiles of methylisothiazolinone, which serves as the most relevant reference compound for understanding the behavior of isothiazolinone derivatives.

Solubility Characteristics in Various Solvent Systems

Methylisothiazolinone exhibits remarkable solubility characteristics across different solvent systems, demonstrating its highly polar nature and extensive hydrogen bonding capabilities [1] [2]. The compound displays exceptional water solubility, with concentrations exceeding 1000 g/L in acidic aqueous solutions at pH 5 and maintaining high solubility of 489 g/L in neutral aqueous conditions at pH 7 [1] [2]. This exceptional aqueous solubility is attributed to the presence of the nitrogen and sulfur heteroatoms in the isothiazolinone ring, which facilitate strong hydrogen bonding interactions with water molecules.

| Solvent System | Solubility (g/L) | Temperature (°C) | pH Conditions |

|---|---|---|---|

| Water (pH 5) | >1000 | 20 | Acidic |

| Water (pH 7) | 489 | 20 | Neutral |

| Buffer (pH 5) | >574.6 | 20 | Acidic buffered |

| Buffer (pH 9) | >489.0 | 20 | Alkaline buffered |

| Ethyl acetate | 562-688 | 10-30 | - |

| Hexane | 0.93-2.4 | 10-30 | - |

| Methanol | High solubility | Room temperature | - |

| Chloroform | High solubility | Room temperature | - |

| DMSO | High solubility | Room temperature | - |

The compound demonstrates excellent miscibility with polar organic solvents including methanol, ethanol, and dimethyl sulfoxide, as well as moderate solubility in semi-polar solvents such as ethyl acetate [3] [4]. Temperature effects on solubility are particularly pronounced in ethyl acetate, where solubility increases from 562 g/L at 10°C to 688 g/L at 30°C [1]. In contrast, solubility in non-polar solvents like hexane remains extremely limited, ranging from 0.93 g/L at 10°C to 2.4 g/L at 30°C [1].

The octanol-water partition coefficient (Log P) of -0.486 at 24°C indicates the compound's strong preference for aqueous phases over lipophilic environments [1]. This negative Log P value confirms the hydrophilic nature of the compound and explains its excellent water solubility characteristics.

Thermal Stability and Decomposition Pathways

The thermal stability profile of methylisothiazolinone reveals a compound that maintains structural integrity under moderate temperature conditions but undergoes rapid decomposition at elevated temperatures [1] [5]. Under controlled conditions at 54°C, the compound demonstrates excellent stability, retaining 99.0% of its activity after one week and 98.0% after two weeks of exposure [6] [1].

| Temperature (°C) | Duration | Remaining Activity (%) | Stability Classification |

|---|---|---|---|

| 24 | Extended | Stable | Highly stable |

| 40 | Extended | Degradation begins | Moderately stable |

| 54 | 1 week | 99.0 | Stable |

| 54 | 2 weeks | 98.0 | Stable |

| 60 | 4 days | Complete deactivation | Unstable |

| 155 | Immediate | Thermal decomposition | Complete breakdown |

Critical thermal decomposition occurs at 155°C, where the compound undergoes complete structural breakdown [1]. The decomposition process involves the generation of hazardous gases including hydrogen chloride, nitrogen oxides, and sulfur oxides, which can cause rapid pressure buildup in closed systems [5]. This thermal instability at elevated temperatures significantly limits the compound's applications in high-temperature industrial processes.

Temperature-dependent degradation kinetics demonstrate that the compound becomes unstable at temperatures as low as 24°C under certain conditions, with degradation rates accelerating exponentially as temperature increases [5]. At 40°C, complete deactivation occurs within 25 days, while at 60°C, total activity loss is achieved within just 4 days [5].

pH-Dependent Behavior in Aqueous Solutions

The pH-dependent stability of methylisothiazolinone exhibits a pronounced alkaline sensitivity, with stability decreasing dramatically as pH increases [5] [7]. Under acidic conditions (pH 2-4), the compound maintains excellent stability with minimal hydrolytic degradation [8] [7]. The compound remains stable in neutral pH ranges (pH 5-7), making it suitable for most aqueous formulations.

| pH Range | Stability Profile | Half-life | Degradation Mechanism |

|---|---|---|---|

| 2-4 | Highly stable | Extended | Minimal hydrolysis |

| 5-7 | Stable | Extended | Minimal hydrolysis |

| 8-9 | Decreasing stability | Reduced | Increasing hydrolysis |

| >9 | Poor stability | Significantly reduced | Rapid hydrolysis |

The hydrolysis rate increases by approximately 2000-fold when pH increases from 4.5 to 11, demonstrating the extreme pH sensitivity of the compound [8]. This dramatic pH dependence is attributed to base-catalyzed hydrolysis mechanisms that become increasingly favorable under alkaline conditions [5] [8].

At pH values exceeding 9.0, the compound exhibits poor stability and should not be used in alkaline formulations [7] [9]. The rapid degradation under alkaline conditions is particularly problematic for applications requiring long-term stability in high-pH environments.

Oxidative and Reductive Transformation Mechanisms

The oxidative and reductive transformation mechanisms of methylisothiazolinone involve complex electrochemical processes that result in ring-opening reactions and the formation of multiple intermediate species [10] [11]. Electrochemical oxidation studies reveal that the compound undergoes irreversible anodic oxidation through a diffusion-controlled process [11].

The primary oxidation pathway involves the attack of hydroxyl radicals on the isothiazolinone ring, leading to ring-opening and the formation of intermediate compounds [12]. The oxidation process proceeds through a two-electron mechanism with intermediate chemical reactions that result in the loss of the sulfur atom and subsequent formation of linear chain products [10] [12].

| Transformation Type | Mechanism | Primary Products | Secondary Products |

|---|---|---|---|

| Oxidative | Hydroxyl radical attack | Ring-opened intermediates | N-methylmalonamic acid |

| Photochemical | Direct photolysis | Excited state intermediates | Malonamic acid |

| Electrochemical | Two-electron process | Oxidized intermediates | Malonic acid |

Photochemical transformation occurs primarily through direct photolysis via excited singlet states rather than triplet states, with quantum yields ranging from 11-13.6 × 10⁻⁴ [13]. The photodegradation process is initiated by ring-opening at the nitrogen-sulfur bond, followed by stepwise degradation to form various carboxylic acid derivatives [13] [12].

Degradation Products and Environmental Persistence

The degradation pathways of methylisothiazolinone lead to the formation of well-characterized metabolites that follow a predictable sequence of biotransformation reactions [8] [14] [15]. The primary degradation product is N-methylmalonamic acid (NMMA), which serves as the major urinary metabolite in both animal and human studies [14] [15] [16].

| Degradation Product | Formation Pathway | Environmental Significance | Persistence |

|---|---|---|---|

| N-methylmalonamic acid | Primary ring-opening | Major urinary metabolite | Readily biodegradable |

| Malonamic acid | Secondary degradation | Intermediate product | Biodegradable |

| Malonic acid | Tertiary degradation | Intermediate product | Readily biodegradable |

| Acetic acid | Advanced degradation | Minor metabolite | Rapidly biodegradable |

| Formic acid | Advanced degradation | Minor metabolite | Rapidly biodegradable |

| Carbon dioxide | Complete mineralization | Final product | Non-toxic |

The environmental persistence characteristics of methylisothiazolinone indicate rapid degradation under most environmental conditions [17] [18]. In soil environments, the compound exhibits a primary degradation half-life of 6.7 hours at concentrations of 2 μg/g soil [17]. Aquatic degradation occurs rapidly through both biotic and abiotic mechanisms, with complete removal achieved in sewage treatment systems [17] [19].

Photodegradation studies under natural sunlight conditions estimate a half-life of approximately 1.1 days at 30°N latitude [13]. The compound is readily biodegradable at environmentally relevant concentrations, with mineralization rates of 54-62% achieved within 29 days under standardized test conditions [17].

The degradation pathway involves the dissociation of the ring structure, ring opening, and loss of chlorine and sulfur atoms, ultimately leading to the formation of N-methylmalonamic acid as the principal degradative product [8]. Further degradation proceeds through the formation of malonamic acid, malonic acid, acetic acid, and formic acid, with complete mineralization to carbon dioxide and water [8] [12].